N1-(2-fluorophenyl)-N2-isopentyloxalamide

Description

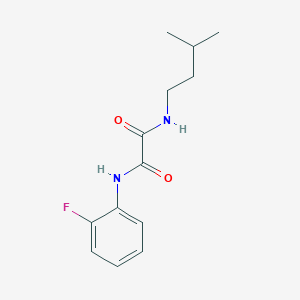

N1-(2-Fluorophenyl)-N2-isopentyloxalamide is an oxalamide derivative characterized by a fluorophenyl group at the N1 position and an isopentyl chain at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities due to the presence of two amide groups, which often influence their crystallinity, solubility, and biological interactions.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-9(2)7-8-15-12(17)13(18)16-11-6-4-3-5-10(11)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISMQJVZUQWQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 2-fluoroaniline with isopentyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxalamide oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isopentyloxalamide moiety contributes to its overall stability and reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 3-Chloro-N-Phenyl-Phthalimide ()

Structural Differences :

- Core Structure : The target compound features an oxalamide backbone (two amide groups), whereas 3-chloro-N-phenyl-phthalimide has a rigid phthalimide ring system fused with a phenyl group.

- Substituents: Fluorine vs. Isopentyl Chain: The isopentyl substituent in the oxalamide increases hydrophobicity compared to the unsubstituted phenyl group in the phthalimide.

Functional Implications :

- Polymer Applications: 3-Chloro-N-phenyl-phthalimide is used as a monomer for polyimides due to its thermal stability and rigidity . In contrast, oxalamides like N1-(2-fluorophenyl)-N2-isopentyloxalamide may exhibit greater flexibility and solubility, making them suitable for less rigid polymers or co-polymers.

Table 1: Structural and Property Comparison

Comparison with 4-Cyclopropyl-5-(2-Fluorophenyl)thiazole Derivatives ()

Structural Differences :

- Heterocyclic Core : The thiazole derivatives contain a sulfur- and nitrogen-based heterocycle, whereas the oxalamide lacks a ring system but retains dual amide functionalities.

- Fluorophenyl Group : Both compounds incorporate a 2-fluorophenyl moiety, suggesting shared electronic properties (e.g., increased stability and lipophilicity).

Functional Implications :

- The oxalamide’s amide groups may similarly engage in hydrogen bonding with biological targets but could exhibit different pharmacokinetic profiles due to the absence of a heterocycle.

- Synthetic Flexibility : Oxalamides can be synthesized via straightforward condensation reactions, whereas thiazole derivatives require multi-step cyclization processes involving thiosemicarbazide and carbonyl compounds .

Comparison with Phosphonofluoridate Derivatives ()

Structural Differences :

- Phosphorus vs. Carbon Core: Phosphonofluoridates (e.g., O-1-Ethylheptyl ethylphosphonofluoridate) contain a phosphorus center, unlike the carbon-based oxalamide.

- Functional Groups: Phosphonofluoridates have fluoridate and phosphono groups, which are highly reactive, whereas oxalamides are more chemically stable due to their amide bonds.

Functional Implications :

- Reactivity and Toxicity: Phosphonofluoridates are often associated with high reactivity and neurotoxicity (e.g., nerve agents), limiting their applications outside specialized contexts . Oxalamides, with their inert amide bonds, are safer for pharmaceutical or material uses.

Biological Activity

N1-(2-fluorophenyl)-N2-isopentyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Receptors

Research indicates that compounds structurally similar to this compound may target orexin receptors (OX1R and OX2R), which are known to play significant roles in regulating wakefulness and appetite. These receptors are activated by orexins, neuropeptides that promote wakefulness. The interaction of this compound with orexin receptors could potentially modulate their activity, leading to various physiological effects.

Biochemical Pathways

The biological activity of this compound may involve the modulation of the orexin signaling pathway. By blocking the binding of orexins to their receptors, this compound could reduce overactive wakefulness and influence other related metabolic processes.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In terms of anticancer properties, preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains to be fully elucidated; however, it is hypothesized that it may induce apoptosis in cancer cells or inhibit critical signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity. -

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2,4-Difluorophenyl)-N2-isopentyloxalamide | Antimicrobial, Anticancer | Targets orexin receptors |

| N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide | Anti-inflammatory | Interacts with specific enzymes |

The comparative analysis shows that while similar compounds exhibit various biological activities, this compound's unique structure may confer distinct pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.